((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol
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Overview
Description
((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol: is a complex organic compound characterized by its tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, formation of the tetrahydropyran ring, and subsequent functionalization to introduce the benzyloxy and methoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Various nucleophiles, such as halides, under conditions like reflux or in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, serving as a building block for various chemical reactions.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways, given its structural similarity to naturally occurring molecules.
Industry: In industrial settings, the compound can be used in the production of specialty chemicals and materials, contributing to advancements in various technological fields.
Mechanism of Action
The mechanism by which ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and biochemical pathways. The exact mechanism can vary depending on the context of its application, such as in medicinal chemistry or biological research.
Comparison with Similar Compounds
- **(2S,4R)-4-(Benzyloxy)-tetrahydro-2H-pyran-2-yl)methanol
- **(2S,4R)-4-(Methoxy)-tetrahydro-2H-pyran-2-yl)methanol
Uniqueness: The presence of both benzyloxy and methoxy groups in ((2S,4R)-4-(Benzyloxy)-6-methoxytetrahydro-2H-pyran-2-yl)methanol distinguishes it from similar compounds
Properties
Molecular Formula |
C14H20O4 |
---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
[(2S,4R)-6-methoxy-4-phenylmethoxyoxan-2-yl]methanol |
InChI |
InChI=1S/C14H20O4/c1-16-14-8-12(7-13(9-15)18-14)17-10-11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3/t12-,13+,14?/m1/s1 |
InChI Key |
CMVZENQRCWNWQA-AMIUJLCOSA-N |
Isomeric SMILES |
COC1C[C@@H](C[C@H](O1)CO)OCC2=CC=CC=C2 |
Canonical SMILES |
COC1CC(CC(O1)CO)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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